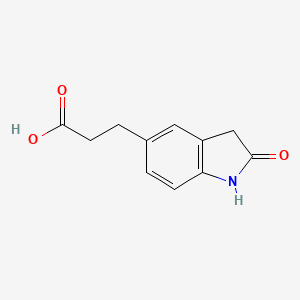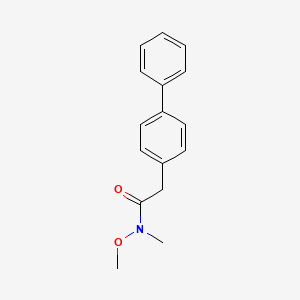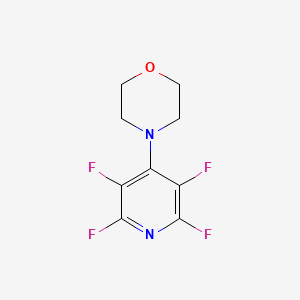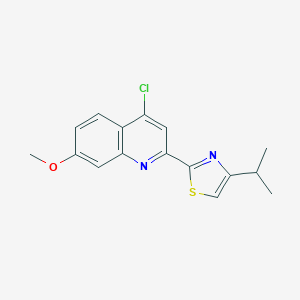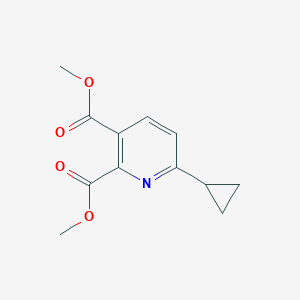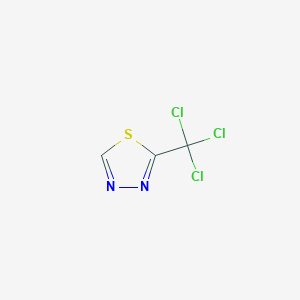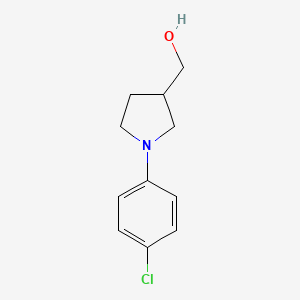![molecular formula C10H13NO3S B8597821 1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide](/img/structure/B8597821.png)
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide is a chemical compound with a unique structure that combines a cyclopropane ring with a sulfonamide group and a hydroxyphenylmethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with hydroxyphenylmethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the hydroxyphenylmethanol. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, distillation, and chromatography may be employed to isolate and purify the final product.
化学反応の分析
Types of Reactions
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or amides.
科学的研究の応用
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyphenylmethyl moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide can be compared with other similar compounds, such as:
Cyclopropanesulfonamide: Lacks the hydroxyphenylmethyl group, resulting in different chemical and biological properties.
Hydroxyphenylmethylsulfonamide: Lacks the cyclopropane ring, affecting its stability and reactivity.
Phenylmethylcyclopropanesulfonamide: Lacks the hydroxy group, altering its potential interactions with biological targets.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and biological activity.
特性
分子式 |
C10H13NO3S |
|---|---|
分子量 |
227.28 g/mol |
IUPAC名 |
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide |
InChI |
InChI=1S/C10H13NO3S/c11-15(13,14)10(6-7-10)9(12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,11,13,14) |
InChIキー |
WXKRSDODIKGTTM-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C(C2=CC=CC=C2)O)S(=O)(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)pyridine](/img/structure/B8597755.png)
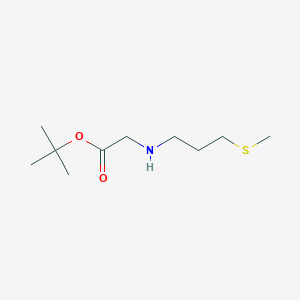
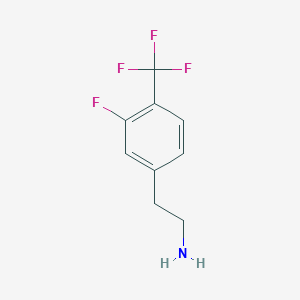
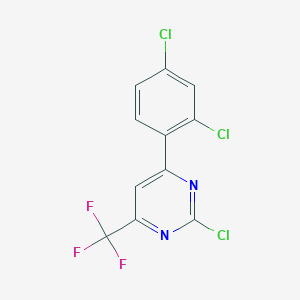
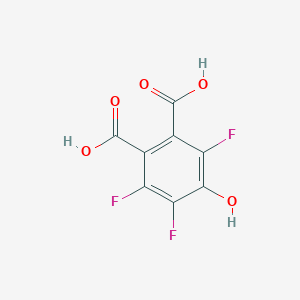
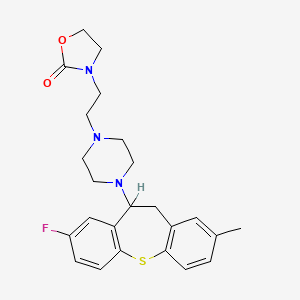
![Thieno[2,3-b]pyridine-2-sulfonamide](/img/structure/B8597800.png)
